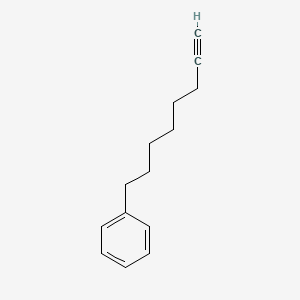

Oct-7-yn-1-ylbenzene

Beschreibung

Oct-7-yn-1-ylbenzene is a benzene derivative featuring an oct-7-yn-1-yl substituent. Structurally, this consists of a benzene ring attached to an 8-carbon alkyne chain with the triple bond positioned at the 7th carbon (terminal alkyne). The compound’s unique electronic and steric properties arise from the electron-withdrawing nature of the sp-hybridized alkyne and the extended hydrophobic alkyl chain.

Key characteristics include:

- Solubility: The long alkyl chain enhances lipophilicity, reducing solubility in polar solvents.

- Reactivity: The terminal alkyne may participate in click chemistry (e.g., Huisgen cycloaddition) or serve as a ligand in metal-catalyzed reactions.

Synthetic routes for such compounds often involve Sonogashira coupling or alkyne insertion strategies, as suggested by protocols involving alkynylamines ().

Eigenschaften

Molekularformel |

C14H18 |

|---|---|

Molekulargewicht |

186.29 g/mol |

IUPAC-Name |

oct-7-ynylbenzene |

InChI |

InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h1,7,9-10,12-13H,3-6,8,11H2 |

InChI-Schlüssel |

NDUNUEBRUATAAG-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCCCCCCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of oct-7-yn-1-ylbenzene typically involves the coupling of a benzene derivative with an alkyne. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide (such as bromobenzene) with an alkyne (such as oct-7-yne) in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The reaction proceeds smoothly under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: Industrial production of oct-7-yn-1-ylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through distillation or chromatography techniques to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Oct-7-yn-1-ylbenzene undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form carbonyl compounds such as ketones or aldehydes.

Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.

Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.

Major Products Formed:

Oxidation: Formation of oct-7-yn-1-one or oct-7-yn-1-al.

Reduction: Formation of oct-7-en-1-ylbenzene or octylbenzene.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of oct-7-yn-1-ylbenzene.

Wissenschaftliche Forschungsanwendungen

Oct-7-yn-1-ylbenzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: It can be used as a probe or ligand in biochemical studies to investigate interactions with biological macromolecules.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of oct-7-yn-1-ylbenzene depends on the specific reactions it undergoes. For example, in hydrogenation reactions, the alkyne group interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the triple bond. In electrophilic aromatic substitution reactions, the benzene ring’s electron-rich nature attracts electrophiles, leading to the formation of substituted products.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparison

Table 1: Substituent Effects on Benzene Derivatives

Notes:

- EWD : Electron-withdrawing effect. Boiling points for Oct-7-yn-1-ylbenzene are estimated based on alkyl chain length.

- 7-Formylbenzonorbornadiene exhibits isomerization under acidic conditions (), whereas Oct-7-yn-1-ylbenzene’s alkyne group confers stability.

Stability and Isomerization

- 7-Substituted Benzonorbornadienes: Prone to isomerization under mild acidic conditions (e.g., 7-formyl derivatives form 3:2 cis/trans mixtures).

- Oct-7-yn-1-ylbenzene : The linear alkyne minimizes steric strain, preventing isomerization. Stability is comparable to phenylacetylene but superior to strained bicyclic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.